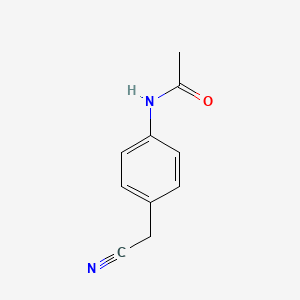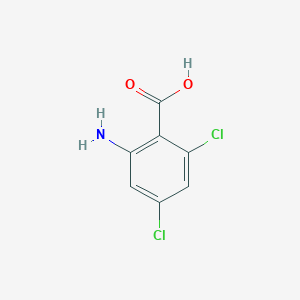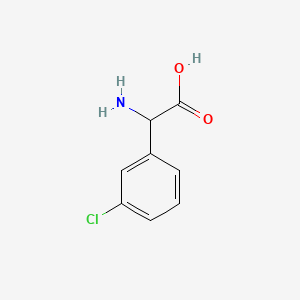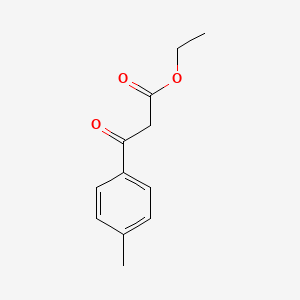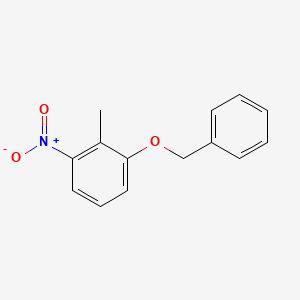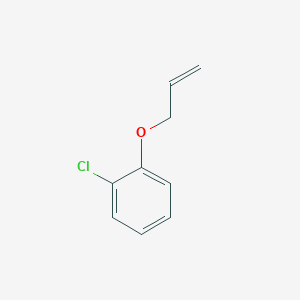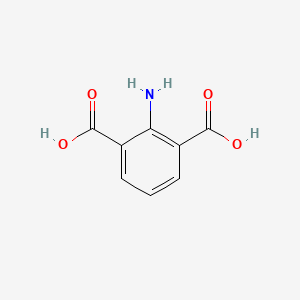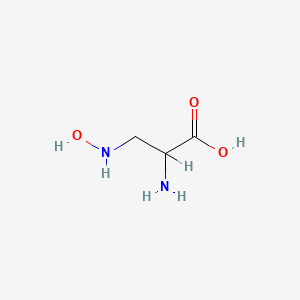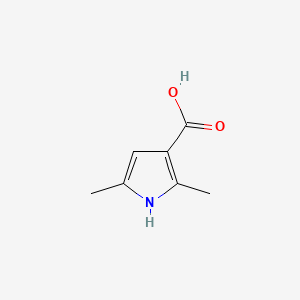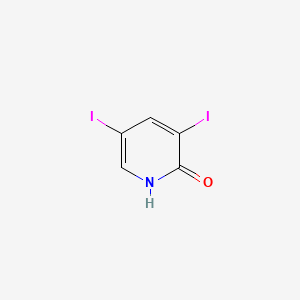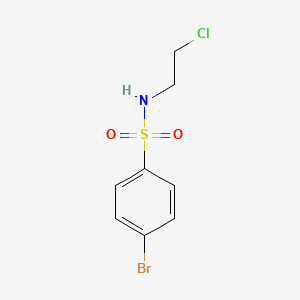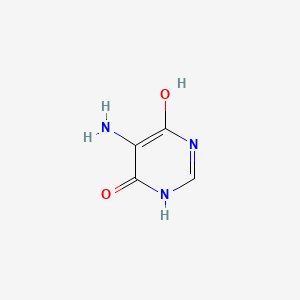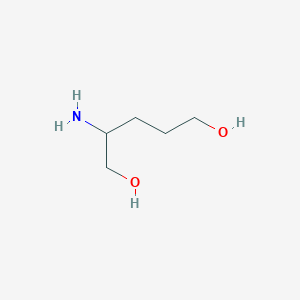
2-アミノペンタン-1,5-ジオール
概要
説明
2-Aminopentane-1,5-diol, also known as 2-amino-1,5-pentanediol, is an organic compound with the molecular formula C5H13NO2. It is a diol with an amino group attached to the second carbon atom. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.
科学的研究の応用
2-Aminopentane-1,5-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of polymers and other industrial chemicals.
生化学分析
Biochemical Properties
2-Aminopentane-1,5-diol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to undergo highly chemo- and regioselective acylation, where an acyl group is introduced onto the sterically hindered secondary hydroxy group in the presence of the primary one . This interaction is facilitated by organocatalysis, which involves the molecular recognition event of the catalyst. The compound’s ability to participate in such selective reactions highlights its importance in biochemical studies.
Cellular Effects
2-Aminopentane-1,5-diol influences various cellular processes. It affects cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these processes can lead to changes in cell behavior and function. For example, its interaction with specific enzymes can alter metabolic pathways, leading to changes in metabolite levels and cellular energy production .
Molecular Mechanism
The molecular mechanism of 2-Aminopentane-1,5-diol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes, altering their activity and affecting downstream biochemical pathways. This can result in either the inhibition or activation of these enzymes, depending on the nature of the interaction. Additionally, 2-Aminopentane-1,5-diol can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Aminopentane-1,5-diol can change over time. The compound’s stability and degradation are important factors to consider. Over time, 2-Aminopentane-1,5-diol may degrade, leading to changes in its effectiveness and impact on cellular function. Long-term studies in in vitro or in vivo settings have shown that the compound can have lasting effects on cellular processes, although these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of 2-Aminopentane-1,5-diol vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s impact changes significantly at certain dosage levels. It is crucial to determine the optimal dosage to maximize the compound’s benefits while minimizing its adverse effects .
Metabolic Pathways
2-Aminopentane-1,5-diol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells. The compound’s role in these pathways highlights its importance in cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, 2-Aminopentane-1,5-diol is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation within different cellular compartments. Understanding these transport mechanisms is essential for determining the compound’s overall impact on cellular function .
Subcellular Localization
The subcellular localization of 2-Aminopentane-1,5-diol is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that 2-Aminopentane-1,5-diol exerts its effects in the appropriate cellular context, influencing specific biochemical pathways and processes .
準備方法
Synthetic Routes and Reaction Conditions
2-Aminopentane-1,5-diol can be synthesized through several methods. One common approach involves the reduction of 2-nitropentane-1,5-diol using hydrogen gas in the presence of a palladium catalyst. Another method involves the reaction of 2-chloropentane-1,5-diol with ammonia under high pressure and temperature conditions.
Industrial Production Methods
In industrial settings, 2-aminopentane-1,5-diol is typically produced through the catalytic hydrogenation of 2-nitropentane-1,5-diol. This process involves the use of a palladium on carbon catalyst and hydrogen gas at elevated temperatures and pressures. The reaction is highly efficient and yields a high purity product.
化学反応の分析
Types of Reactions
2-Aminopentane-1,5-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further reduce the amino group to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to substitute the hydroxyl groups.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Primary amines.
Substitution: Halogenated compounds or other substituted derivatives.
作用機序
The mechanism of action of 2-aminopentane-1,5-diol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl groups can participate in various chemical reactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Aminohexane-1,6-diol: Similar structure but with an additional carbon atom.
2-Aminobutane-1,4-diol: Similar structure but with one less carbon atom.
2-Aminopropane-1,3-diol: Similar structure but with two less carbon atoms.
Uniqueness
2-Aminopentane-1,5-diol is unique due to its specific chain length and the position of the amino group. This structure allows it to participate in a variety of chemical reactions and interact with biological molecules in ways that similar compounds cannot.
特性
IUPAC Name |
2-aminopentane-1,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2/c6-5(4-8)2-1-3-7/h5,7-8H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDDHBVGNLVMRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(CO)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30305671 | |
| Record name | 2-aminopentane-1,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30305671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21926-01-2 | |
| Record name | NSC171442 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171442 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-aminopentane-1,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30305671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminopentane-1,5-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of chemoselective acylation of 2-aminopentane-1,5-diol derivatives?
A: 2-Aminopentane-1,5-diol contains both primary and secondary hydroxyl groups. Achieving selective acylation of the sterically hindered secondary hydroxyl group in the presence of the primary one is challenging. The research demonstrates that organocatalysis allows for this chemoselectivity by leveraging molecular recognition events between the catalyst and the 2-aminopentane-1,5-diol derivative. [] This control over regioselectivity is crucial for synthesizing complex molecules with specific functionalities, particularly in pharmaceutical and materials science applications.
Q2: How does the choice of catalyst impact the chemoselectivity of the acylation reaction?
A: The research highlights that the organocatalyst plays a critical role in directing the acylation to the desired hydroxyl group. [] Different catalysts possess distinct molecular structures and electronic properties that influence their interactions with the substrate. This interaction, guided by molecular recognition, allows the catalyst to differentiate between the primary and secondary hydroxyl groups and promote acylation selectively at the desired position. Further research exploring the structure-activity relationship of various organocatalysts in this reaction could lead to even greater control over chemoselectivity and open doors for synthesizing a wider range of valuable compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[b]thiophen-5-amine](/img/structure/B1267150.png)
